molecular formula C38H26N2O6 B2964449 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 361366-65-6

2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

Cat. No.: B2964449
CAS No.: 361366-65-6
M. Wt: 606.634
InChI Key: XDQQGNXZUDBWGW-UHFFFAOYSA-N
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Description

The compound “2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone” is a complex organic molecule. It is related to the family of pyromellitic diimide derivatives . These compounds have been spotlighted due to their use in energy-storage materials . They also show potential applications in photovoltaic devices and organic semiconductors .


Synthesis Analysis

The molecule was prepared by thionation of N,N′-dibenzylpyromellitic diimide with Lawesson’s reagent . This process resulted in a molecule with an S-shaped conformation similar to other compounds of this type .


Molecular Structure Analysis

The molecular structure of the title compound consists of a central pyromellitic diimide substituted with an S atom and terminal benzyl groups . The phenyl groups are tilted by 72.69 (8)° with respect to the plane of the central arene ring .


Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .

Scientific Research Applications

Polymer Chemistry Applications

One of the notable applications of derivatives similar to 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is in the field of polymer chemistry. A related pyromellitic diimide building block was used to synthesize conjugated polymers for ambipolar field-effect transistors. These polymers exhibit good solubility in organic solvents and thermal stability, making them suitable for device applications (Shao, Chang, Dai, & Chi, 2014).

Catalytic Activity in Polymerization

Another research application involves the synthesis of aluminum complexes of triaza framework ligands, which includes derivatives of a similar chemical structure. These complexes have been explored for their catalytic activity in the ring-opening polymerization of ε-caprolactone (Bakthavachalam & Reddy, 2013).

Applications in Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of the compound have been used in the synthesis of Cu(II) complexes. These complexes exhibit interesting structural features such as cage-opening supramolecular isomerism, making them relevant for study in this area (Yu et al., 2017).

Applications in Organic Synthesis

Further, this compound and its derivatives find applications in organic synthesis. For example, the synthesis of bisindolines from reactions with vicinal diones demonstrates the versatility of similar structures in synthesizing complex organic compounds (Kovach, Brennessel, & Jones, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in energy storage materials, photovoltaic devices, and organic semiconductors . Additionally, more research could be conducted to better understand its synthesis and chemical reactions .

Properties

IUPAC Name

4,10-bis(3-benzoylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N2O6/c41-33(21-9-3-1-4-10-21)23-13-7-15-25(19-23)39-35(43)29-27-17-18-28(30(29)36(39)44)32-31(27)37(45)40(38(32)46)26-16-8-14-24(20-26)34(42)22-11-5-2-6-12-22/h1-20,27-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQQGNXZUDBWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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